ethyl (5Z)-2-(4-chlorophenyl)imino-4-hydroxy-5-[(4-methylsulfanylphenyl)methylidene]thiophene-3-carboxylate
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Overview
Description
Ethyl (5Z)-2-(4-chlorophenyl)imino-4-hydroxy-5-[(4-methylsulfanylphenyl)methylidene]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-2-(4-chlorophenyl)imino-4-hydroxy-5-[(4-methylsulfanylphenyl)methylidene]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach includes the condensation of 4-chlorobenzaldehyde with 4-methylsulfanylbenzaldehyde in the presence of a base to form the intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate and elemental sulfur to yield the desired thiophene derivative. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5Z)-2-(4-chlorophenyl)imino-4-hydroxy-5-[(4-methylsulfanylphenyl)methylidene]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the imino group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (5Z)-2-(4-chlorophenyl)imino-4-hydroxy-5-[(4-methylsulfanylphenyl)methylidene]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of ethyl (5Z)-2-(4-chlorophenyl)imino-4-hydroxy-5-[(4-methylsulfanylphenyl)methylidene]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene core structure.
Imino derivatives: Compounds such as N-phenyl imines and N-alkyl imines have similar imino functional groups.
Hydroxy derivatives: Compounds like 4-hydroxybenzaldehyde and 4-hydroxyacetophenone contain hydroxy groups.
Uniqueness
Ethyl (5Z)-2-(4-chlorophenyl)imino-4-hydroxy-5-[(4-methylsulfanylphenyl)methylidene]thiophene-3-carboxylate is unique due to its combination of functional groups and structural features
Properties
IUPAC Name |
ethyl (5Z)-2-(4-chlorophenyl)imino-4-hydroxy-5-[(4-methylsulfanylphenyl)methylidene]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3S2/c1-3-26-21(25)18-19(24)17(12-13-4-10-16(27-2)11-5-13)28-20(18)23-15-8-6-14(22)7-9-15/h4-12,24H,3H2,1-2H3/b17-12-,23-20? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMAUSWSXLRWDP-ZTPJVXOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)SC)SC1=NC3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)SC)/SC1=NC3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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